2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate
Overview
Description
Benzo[b]thiophene derivatives are a class of organic compounds that contain a benzo[b]thiophene moiety . They are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves C-S bond functionalization . For example, a radical-mediated mechanism has been proposed for the tandem oxidation-organocatalyzed C-S bond functionalization protocol .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be complex and varies depending on the specific compound. For instance, the structure of one compound was found to have a four-coordinated dimethylboryl center .Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions. For example, they have been used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives can vary widely. For example, some derivatives have been found to exhibit photoluminescence emissions .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Compounds : Benzo[b]thiophene derivatives have been utilized in the synthesis of various heterocyclic compounds like oxadiazoles, thiadiazoles, and triazoles. These compounds have potential applications in different fields including pharmaceuticals (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
Catalysis : The encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated efficiency in catalyzing oxidation reactions. This showcases the utility of benzo[b]thiophene derivatives in catalysis and potentially in industrial applications (Ghorbanloo & Alamooti, 2017).
Catalytic Asymmetric Hydrogenation : Ethyl 2-(Benzo[b]thiophen-5-yl)-2-oxoacetate was asymmetrically hydrogenated under catalysis for synthesizing cognitive enhancer T-588. This process highlights the role of benzo[b]thiophene derivatives in asymmetric synthesis, which is crucial in pharmaceutical chemistry (Li et al., 2011).
Biological Applications
Antimicrobial Agents : A study on benzo[b]thiophene acylhydrazones revealed their potential as antimicrobial agents against drug-resistant Staphylococcus aureus. This indicates the therapeutic potential of benzo[b]thiophene derivatives in combating resistant bacterial strains (Barbier et al., 2022).
Photoluminescence Properties : Linear thiophene-containing π-conjugated aldehydes have been studied for their aggregation-induced emission properties. These compounds could be used for developing solid red luminophors, highlighting the potential of benzo[b]thiophene derivatives in materials science and optoelectronics (Guo et al., 2015).
Anticancer Agents : New benzothiazole acylhydrazones have been synthesized and evaluated as anticancer agents, demonstrating the role of benzo[b]thiophene derivatives in the development of novel chemotherapeutic drugs (Osmaniye et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S.H2O/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-6H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCIQURMMHQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656871 | |
Record name | (1-Benzothiophen-2-yl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1172075-67-0 | |
Record name | (1-Benzothiophen-2-yl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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